molecular formula C7H14Cl3N3 B13024987 1-(Pyrazin-2-yl)propan-2-amine trihydrochloride

1-(Pyrazin-2-yl)propan-2-amine trihydrochloride

Cat. No.: B13024987
M. Wt: 246.6 g/mol
InChI Key: ROVIRISQVNOTOU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Pyrazin-2-yl)propan-2-amine trihydrochloride typically involves the reaction of pyrazine derivatives with appropriate amines under controlled conditions. The process may include steps such as:

    Nucleophilic Substitution: Pyrazine derivatives react with propan-2-amine in the presence of a suitable base.

    Hydrochloride Formation: The resulting amine is then treated with hydrochloric acid to form the trihydrochloride salt.

Industrial Production Methods: Industrial production of this compound may involve bulk synthesis using automated reactors to ensure consistency and purity. The process is optimized for large-scale production, focusing on yield and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions: 1-(Pyrazin-2-yl)propan-2-amine trihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products:

Scientific Research Applications

1-(Pyrazin-2-yl)propan-2-amine trihydrochloride is widely used in scientific research, including:

Mechanism of Action

The mechanism of action of 1-(Pyrazin-2-yl)propan-2-amine trihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target molecules. This interaction can lead to changes in cellular processes and physiological responses .

Comparison with Similar Compounds

  • 2-methyl-3-(pyrrolidin-1-yl)propan-1-amine
  • 3-[(1H-pyrazol-4-yl)oxy]pyrazin-2-amine

Comparison: 1-(Pyrazin-2-yl)propan-2-amine trihydrochloride is unique due to its specific pyrazine structure and trihydrochloride form, which confer distinct reactivity and stability. Compared to similar compounds, it offers unique advantages in terms of solubility and interaction with biological targets .

Properties

Molecular Formula

C7H14Cl3N3

Molecular Weight

246.6 g/mol

IUPAC Name

1-pyrazin-2-ylpropan-2-amine;trihydrochloride

InChI

InChI=1S/C7H11N3.3ClH/c1-6(8)4-7-5-9-2-3-10-7;;;/h2-3,5-6H,4,8H2,1H3;3*1H

InChI Key

ROVIRISQVNOTOU-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=NC=CN=C1)N.Cl.Cl.Cl

Origin of Product

United States

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